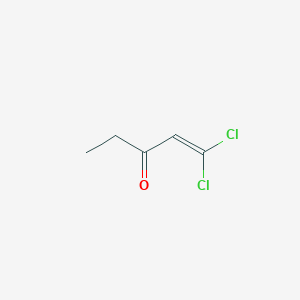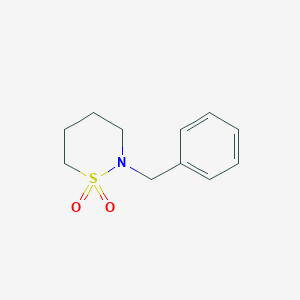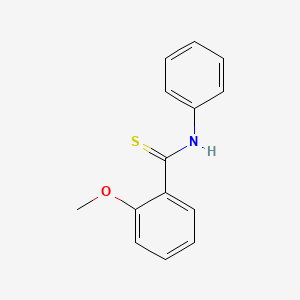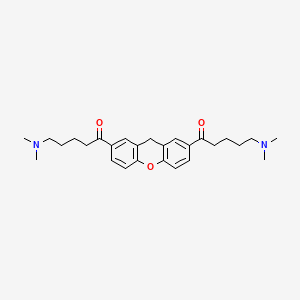
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is a chemical compound with the molecular formula C4H10BBrN2 It is a member of the diazaborolidine family, which are heterocyclic compounds containing boron and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a brominating agent. One common method is the reaction with bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:
C4H10BN2+Br2→C4H10BBrN2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron atom can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form larger molecules, particularly in the synthesis of complex organic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-1,3-dimethyl-1,3,2-diazaborolidine, while oxidation with hydrogen peroxide could produce a boronic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds. Its unique structure makes it valuable in the study of boron chemistry.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological systems to study boron interactions.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and luminescent materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with electron-rich species, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Benzodiazaborole: Contains a benzene ring fused to the diazaborolidine ring, resulting in different electronic properties and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaborolidine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
29162-84-3 |
|---|---|
Molekularformel |
C4H10BBrN2 |
Molekulargewicht |
176.85 g/mol |
IUPAC-Name |
2-bromo-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BBrN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
InChI-Schlüssel |
KPTDFSLAGDNTAO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCN1C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)



![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)




